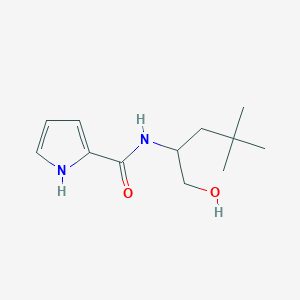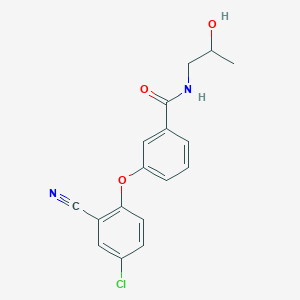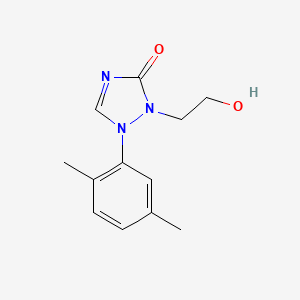
N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-pyrrole-2-carboxamide, also known as C-DIM12, is a synthetic compound that has been studied for its potential use in cancer treatment. This compound was first synthesized in 2003 by researchers at the University of Arizona, and since then, it has been the subject of numerous scientific studies.
Mécanisme D'action
The mechanism of action of N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-pyrrole-2-carboxamide is not fully understood, but it is believed to involve the inhibition of a protein called STAT3. STAT3 is a transcription factor that plays a role in cell proliferation and survival, and it is often overexpressed in cancer cells. By inhibiting STAT3, N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-pyrrole-2-carboxamide may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-pyrrole-2-carboxamide has been shown to have several biochemical and physiological effects. In addition to inhibiting STAT3, it has been shown to inhibit the expression of other proteins involved in cell proliferation and survival, such as c-Myc and Bcl-2. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-pyrrole-2-carboxamide in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. In addition, it has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. One limitation of using N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-pyrrole-2-carboxamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different types of cancer cells.
Orientations Futures
There are several future directions for research on N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-pyrrole-2-carboxamide. One area of research is to further investigate its mechanism of action and how it interacts with other proteins involved in cell proliferation and survival. Another area of research is to explore its potential use in combination with other chemotherapy drugs to enhance their effectiveness. Finally, researchers may also investigate its potential use in treating other diseases, such as inflammation and autoimmune disorders.
Méthodes De Synthèse
The synthesis of N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-pyrrole-2-carboxamide involves several steps, including the reaction of 1,4-dimethyl-2-pentene with nitric acid to form 4,4-dimethyl-2-nitropentane. This compound is then reduced with zinc and acetic acid to form 4,4-dimethyl-2-pentanone. The final step involves the reaction of 4,4-dimethyl-2-pentanone with pyrrole-2-carboxylic acid to form N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-pyrrole-2-carboxamide.
Applications De Recherche Scientifique
N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-pyrrole-2-carboxamide has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to enhance the effectiveness of chemotherapy drugs. In addition, N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-pyrrole-2-carboxamide has been studied for its potential use in treating other diseases, such as inflammation and autoimmune disorders.
Propriétés
IUPAC Name |
N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-12(2,3)7-9(8-15)14-11(16)10-5-4-6-13-10/h4-6,9,13,15H,7-8H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPZRKFHGMMPCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(CO)NC(=O)C1=CC=CN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-pyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(hydroxymethyl)cyclohexyl]-N,2,5-trimethylbenzenesulfonamide](/img/structure/B6641569.png)
![3-[1-(2,5-Dimethylthiophen-3-yl)ethyl]-1-[4-(hydroxymethyl)cyclohexyl]-1-methylurea](/img/structure/B6641575.png)


![[3-(1-Hydroxyethyl)piperidin-1-yl]-(2-methylquinolin-8-yl)methanone](/img/structure/B6641601.png)
![[5-(2-fluorophenyl)-1H-pyrazol-4-yl]-[3-(1-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6641608.png)
![1-(3-Hydroxyazetidin-1-yl)-2-[3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B6641615.png)
![[1-[(3-Fluorophenyl)methyl]piperidin-3-yl]-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B6641628.png)
![3-[3-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]-3-oxopropyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B6641636.png)
![2-(1-hydroxycyclopentyl)-1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B6641640.png)
![1-[3-[9H-fluoren-9-yl(methyl)amino]-2-hydroxypropyl]pyrrolidin-2-one](/img/structure/B6641647.png)
![1-[(2S)-2-[2-(2-hydroxypropan-2-yl)pyrrolidine-1-carbonyl]-2,3-dihydroindol-1-yl]ethanone](/img/structure/B6641654.png)
![N-(2,5-dimethylpyrazol-3-yl)-2-[[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]amino]acetamide](/img/structure/B6641655.png)
![[1-[2-(2-Fluorophenoxy)ethyl]piperidin-4-yl]-(1-methylimidazol-2-yl)methanol](/img/structure/B6641659.png)